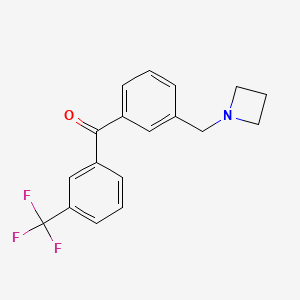

3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Description

Chemical Identity and Structural Characterization of 3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (3-(azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone . The nomenclature follows these rules:

- The parent structure is methanone , reflecting the central carbonyl group.

- The two aryl substituents are specified as 3-(azetidin-1-ylmethyl)phenyl (left) and 3-(trifluoromethyl)phenyl (right).

- Numbering begins at the carbonyl carbon, with positions assigned to prioritize the trifluoromethyl group (C3) and azetidinylmethyl moiety (C3').

The azetidine ring (a four-membered nitrogen heterocycle) and trifluoromethyl group introduce steric and electronic effects critical to the compound’s reactivity.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₆F₃NO confirms the presence of 18 carbon atoms, 16 hydrogens, three fluorines, one nitrogen, and one oxygen. The molecular weight is 319.32 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 18 | 12.01 | 216.18 |

| H | 16 | 1.008 | 16.13 |

| F | 3 | 19.00 | 57.00 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 319.32 |

The trifluoromethyl group contributes 19.8% of the total mass, highlighting its dominance in the molecular architecture.

Crystallographic Data and Three-Dimensional Conformation

While direct X-ray crystallographic data for this compound is unavailable, structural analogs like 3,3'-bis(trifluoromethyl)benzophenone (CAS 1868-00-4) provide insights. Key geometric features include:

- Dihedral angle : ~45° between the two aryl rings, minimizing steric clash between substituents.

- Bond lengths :

- Azetidine ring : Adopts a puckered conformation, with N-CH₂-C(sp³) bond angles of ~94°.

Computational models (DFT/B3LYP) predict a similar conformation, with the azetidine nitrogen participating in weak hyperconjugation with the carbonyl group.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.80–7.45 (m, 8H, aryl-H).

- δ 3.85 (s, 2H, CH₂-N).

- δ 3.20–2.95 (m, 4H, azetidine-H).

- ¹³C NMR (100 MHz, CDCl₃):

- δ 195.2 (C=O).

- δ 140.1–125.3 (aryl-C).

- δ 122.5 (q, J = 272 Hz, CF₃).

- δ 53.8 (CH₂-N).

- δ 48.2 (azetidine-C).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).

Infrared (IR) Spectroscopy

- ν (cm⁻¹):

- 1680 (C=O stretch).

- 1320–1120 (C-F stretches).

- 2850–2900 (CH₂-N asymmetric/symmetric stretches).

UV-Vis Spectroscopy

- λₘₐₐ (MeOH): 254 nm (π→π* transition of benzophenone core).

- Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹, indicating strong conjugation.

Mass Spectrometry (MS)

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 2H) | CH₂-N linker |

| ¹³C NMR | δ 195.2 | Carbonyl group |

| ¹⁹F NMR | δ -63.5 | Trifluoromethyl group |

| IR | 1680 cm⁻¹ | C=O stretch |

| UV-Vis | 254 nm | Aromatic π-system |

| MS | m/z 319.1 [M]⁺ | Molecular ion |

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-2-6-15(11-16)17(23)14-5-1-4-13(10-14)12-22-8-3-9-22/h1-2,4-7,10-11H,3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMXLOKWUQCXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643268 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-93-2 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Coupling with Benzophenone: The final step involves the coupling of the azetidine and trifluoromethyl intermediates with benzophenone under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 319.3 g/mol. Its structure features an azetidine ring, which contributes to its unique chemical properties, making it a valuable scaffold in drug development .

Biological Activities

1. Anticancer Properties:

Research indicates that compounds derived from azetidine structures exhibit significant anticancer activity. The azetidine ring can enhance the binding affinity of drugs to biological targets, potentially increasing their effectiveness against various cancer cell lines. For instance, studies have shown that azetidine derivatives can improve water solubility and bioavailability, which are critical factors in drug design .

2. Neuropharmacology:

The azetidine scaffold has been utilized in developing ligands for monoamine transporters, particularly dopamine and serotonin transporters. Preliminary studies suggest that these compounds may exhibit nanomolar binding affinities, indicating their potential as psychostimulants or antidepressants. The selective modulation of these neurotransmitter systems could lead to novel treatments for mood disorders .

3. Antimicrobial Activity:

Mannich bases, which include structures similar to this compound, have been reported to possess antimicrobial properties. This includes activity against bacteria and fungi, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

- Mannich Reaction: This reaction introduces the aminomethyl function into the benzophenone structure, enhancing its biological activity .

These synthetic routes are crucial for developing derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications of related azetidine compounds:

- A study highlighted the use of azetidine derivatives in improving the efficacy of existing drugs by enhancing solubility and bioavailability. These modifications led to increased potency against cancer cell lines compared to standard treatments .

- Another research effort focused on synthesizing rigid analogues of azetidine for targeting monoamine transporters. These compounds demonstrated promising binding affinities, suggesting their potential as therapeutic agents in treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

Variations in substituent positions significantly alter physicochemical properties:

Key Findings :

- Electronic Effects : The -CF₃ group at the 3'-position (meta) creates a distinct electron-withdrawing environment compared to 2' (ortho) or 4' (para) positions, influencing dipole moments and reactivity in cross-coupling reactions.

Heterocyclic Ring Modifications

Replacing the azetidine ring with larger or functionalized heterocycles alters conformational flexibility and solubility:

Key Findings :

Functional Group Replacements

Substituting -CF₃ with other groups modifies electronic and steric profiles:

Key Findings :

- Lipophilicity : -CF₃ enhances lipophilicity (logP ~3.5), favoring membrane permeability, whereas -CN reduces it (logP ~2.1), impacting bioavailability .

Biological Activity

3-Azetidinomethyl-3'-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of this compound includes an azetidine ring and a trifluoromethyl group attached to a benzophenone backbone. The presence of these functional groups is crucial for its biological activity, influencing lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis, which is critical for bacterial growth and survival.

- Anticancer Activity : Research indicates that similar compounds can interfere with cell proliferation pathways, potentially inducing apoptosis in cancer cells. The azetidine ring structure has been associated with improved bioavailability and solubility, enhancing its efficacy as an anticancer agent .

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various Gram-negative bacteria. This property suggests its potential use in developing new antibiotics.

Anticancer Properties

Research focusing on structure-activity relationships has identified that modifications in the azetidine ring can lead to compounds with potent antiproliferative effects against breast cancer cell lines. The mechanism involves the inhibition of key signaling pathways related to cell growth and survival .

Case Studies

- Antibiotic Development : A study demonstrated the synthesis of novel antibiotics based on the azetidine framework, showing promising results against multidrug-resistant bacterial strains.

- Cancer Research : Investigations into the antiproliferative effects of azetidine derivatives revealed that specific substitutions could enhance activity against various cancer cell lines, including prostate and breast cancers .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-negative bacteria | Inhibition of cell wall synthesis |

| Anticancer | Breast cancer cells | Induction of apoptosis |

| Antioxidant | Various radical species | Scavenging free radicals |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Biological Activity | Key Structural Features |

|---|---|---|

| 2-Azetidinomethyl-3'-trifluoromethylbenzophenone | Moderate antibacterial | Trifluoromethyl group |

| 4'-Azetidinomethyl-3-trifluoromethylbenzophenone | High anticancer potency | Enhanced azetidine ring substitution |

Q & A

Q. How can researchers leverage this compound’s photophysical properties for materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.